3-Pyridyl Trifluoromethanesulfonate
Overview
Description
3-Pyridyl Trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid 3-pyridyl ester, is a chemical compound with the molecular formula C6H4F3NO3S and a molecular weight of 227.16 g/mol . It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
3-Pyridyl Trifluoromethanesulfonate is primarily used in the field of proteomics research . .
Mode of Action
The compound is known to participate in the synthesis of N,N-Dimethylaminopyridines via the replacement of the trifluoromethanesulfonyloxy group . This reaction is accelerated under microwave irradiation .
Biochemical Pathways
It plays a role in the synthesis of n,n-dimethylaminopyridines, which are widely used in the synthesis of biologically active compounds of the pyridine series .
Pharmacokinetics
It is known to be soluble in chloroform and dichloromethane , which may influence its absorption and distribution.
Result of Action
Its primary known action is in the synthesis of N,N-Dimethylaminopyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridyl Trifluoromethanesulfonate typically involves the reaction of pyridine with trifluoromethanesulfonic anhydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The reaction conditions often include low temperatures to control the reactivity of the reagents and to ensure a high yield of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product . The compound is then purified through distillation or recrystallization to achieve the desired level of purity for commercial use .
Chemical Reactions Analysis
Types of Reactions
3-Pyridyl Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is used in cross-coupling reactions with alkyl halides to form substituted enolates.
Oxidation and Reduction Reactions: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in cross-coupling reactions, the major products are often substituted enolates or other complex organic molecules .
Scientific Research Applications
3-Pyridyl Trifluoromethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce trifluoromethanesulfonate groups into molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing into its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Pyridyl Triflate: Similar in structure but with different reactivity and applications.
Trifluoromethanesulfonic Acid 3-Pyridyl Ester: Another name for 3-Pyridyl Trifluoromethanesulfonate, highlighting its ester functionality.
Uniqueness
This compound is unique due to its high reactivity and versatility in chemical synthesis. Its ability to act as an electrophile in various reactions makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
pyridin-3-yl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(11,12)13-5-2-1-3-10-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNDSLLIAOLRJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452636 | |
Record name | 3-Pyridyl Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107658-27-5 | |
Record name | 3-Pyridyl Trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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